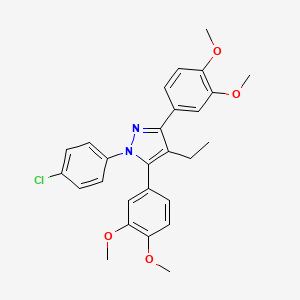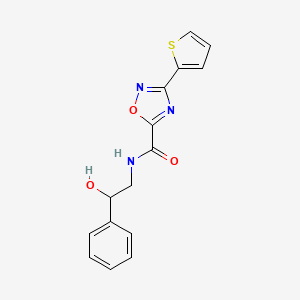![molecular formula C30H26N8O6S2 B14927202 N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B14927202.png)
N,N'-bis{4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a central isophthalamide core with two sulfonylphenyl groups, each linked to a 2-methyl-4-pyrimidinylamino moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide typically involves multi-step organic reactions. One common approach includes:
Formation of the sulfonylphenyl intermediate: This step involves the reaction of 4-aminophenylsulfonyl chloride with 2-methyl-4-pyrimidinylamine under basic conditions to form the sulfonylphenyl intermediate.
Coupling with isophthaloyl chloride: The sulfonylphenyl intermediate is then reacted with isophthaloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
科学研究应用
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N1,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N~1~,N~3~-bis(4-{[(2-chloro-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
- N~1~,N~3~-bis(4-{[(2-ethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide
Uniqueness
N~1~,N~3~-bis(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)isophthalamide is unique due to its specific substitution pattern on the pyrimidinyl ring, which can influence its reactivity and biological activity. The presence of the 2-methyl group may enhance its binding affinity to certain molecular targets compared to its analogs.
属性
分子式 |
C30H26N8O6S2 |
|---|---|
分子量 |
658.7 g/mol |
IUPAC 名称 |
1-N,3-N-bis[4-[(2-methylpyrimidin-4-yl)sulfamoyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C30H26N8O6S2/c1-19-31-16-14-27(33-19)37-45(41,42)25-10-6-23(7-11-25)35-29(39)21-4-3-5-22(18-21)30(40)36-24-8-12-26(13-9-24)46(43,44)38-28-15-17-32-20(2)34-28/h3-18H,1-2H3,(H,35,39)(H,36,40)(H,31,33,37)(H,32,34,38) |
InChI 键 |
MOINVCABXWUPEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-dibenzyl-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B14927129.png)
![N-(2-chlorobenzyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927133.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14927143.png)
![4-{3-[(8,9-Dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-1-adamantyl}-3,5-dimethylisoxazole](/img/structure/B14927148.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927168.png)
![6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927173.png)
![N-cyclohexyl-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14927176.png)
![(2Z)-2-(cyclopropylimino)-3-[2-(3,4-diethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B14927179.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927187.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14927195.png)
![N-ethyl-6-(furan-2-yl)-1,3-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927215.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B14927221.png)
